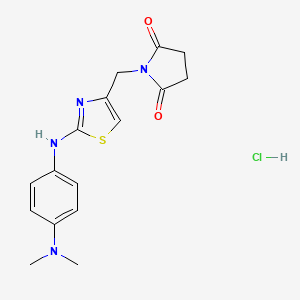

![molecular formula C11H17NO3 B2627909 ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate CAS No. 313343-42-9](/img/structure/B2627909.png)

ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate is a complex organic compound with the molecular formula C({11})H({17})NO(_{3}). This compound features a cyclopenta[c]pyridine core, which is a bicyclic structure combining a cyclopentane ring and a pyridine ring. The presence of an ester group (ethyl carboxylate) and a ketone group (oxo) makes it a versatile molecule in organic synthesis and various scientific research applications.

Mecanismo De Acción

Target of Action

The primary target of ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate is the Protease Activated Receptor 1 (PAR1) . PAR1 is a platelet surface G-protein coupled receptor and has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .

This compound

interacts with PAR1, inhibiting its activity . This interaction results in the prevention of platelet aggregation, which is primarily regulated by thrombin through actions on PAR1 .

Biochemical Pathways

The inhibition of PAR1 by This compound affects the thrombin-regulated platelet aggregation pathway . The downstream effects include the reduction of the rate of cardiovascular death, myocardial infarction, stroke, and urgent coronary revascularization .

Pharmacokinetics

The pharmacokinetic properties of This compound Similar compounds have been found to have poor metabolic stability in human and rat liver microsomes . Efforts have been made to improve their metabolic stability by the insertion of a heteroatom at C5 .

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of platelet aggregation, leading to a decrease in thrombotic cardiovascular events .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Cyclization Reaction: : One common method to synthesize ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate involves the cyclization of appropriate precursors. For instance, starting from a substituted cyclopentanone, the reaction can proceed through a series of steps including nucleophilic addition, cyclization, and esterification.

-

Hydrogenation: : Another method involves the hydrogenation of a precursor compound that contains a double bond in the cyclopentane ring. This step is typically carried out under high pressure with a palladium or platinum catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the ketone group, to form various oxidized derivatives.

-

Reduction: : Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of ethyl 3-hydroxy-octahydro-1H-cyclopenta[c]pyridine-4-carboxylate.

-

Substitution: : The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

Nucleophiles: Ammonia (NH(_3)), thiols (RSH).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of amides or thioesters.

Aplicaciones Científicas De Investigación

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate has a wide range of applications in scientific research:

-

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

-

Biology: : Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

-

Medicine: : Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.

-

Industry: : Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparación Con Compuestos Similares

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate can be compared with other similar compounds, such as:

-

Ethyl 3-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate: : Similar bicyclic structure but with a quinoline core instead of a cyclopenta[c]pyridine core.

-

Ethyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: : Contains an isoquinoline core, differing in the position of the nitrogen atom within the bicyclic structure.

-

Ethyl 3-oxo-1,2,3,4-tetrahydropyridine-4-carboxylate: : Features a simpler pyridine core, lacking the additional cyclopentane ring.

Propiedades

IUPAC Name |

ethyl 3-oxo-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-15-11(14)9-8-5-3-4-7(8)6-12-10(9)13/h7-9H,2-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMQKGKNFVKWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCCC2CNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2627829.png)

![(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2627830.png)

![(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B2627831.png)

![3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2627832.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627838.png)

![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,4S,6As,6bR,8S,8aR,14S,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)

![2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2627844.png)

![2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride](/img/structure/B2627845.png)

![2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride](/img/structure/B2627846.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2627848.png)